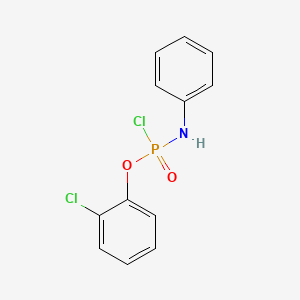

2-Chlorophenyl N-phenylchlorophosphoramidate

Description

The field of organophosphorus chemistry encompasses the study of organic compounds containing phosphorus, a category of molecules with wide-ranging applications. wikipedia.org These compounds are integral to various industrial and biological processes, from their use in pest control to their role as essential components of life. wikipedia.orgnih.gov Within this broad discipline, specific classes of compounds, such as phosphoramidates, are distinguished by unique structural features and reactivity that make them valuable subjects of academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro-(2-chlorophenoxy)phosphoryl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2NO2P/c13-11-8-4-5-9-12(11)17-18(14,16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRUVOYDQLDFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69320-80-5 | |

| Record name | 69320-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 2 Chlorophenyl N Phenylchlorophosphoramidate

Established Strategies for Phosphoramidate (B1195095) Formation

The construction of the P-N bond in phosphoramidates can be achieved through several synthetic methodologies. These routes often involve the reaction of a phosphorus electrophile with a nitrogen nucleophile and are selected based on substrate scope, reaction conditions, and desired purity of the final product.

Salt Elimination Approaches

A predominant and versatile method for the synthesis of phosphoramidates is the salt elimination reaction. This approach typically involves the reaction of a phosphorus halide, most commonly a phosphoryl chloride derivative, with a primary or secondary amine. The reaction proceeds via nucleophilic substitution at the phosphorus center, with the concomitant elimination of a hydrohalide salt, which is typically scavenged by a base.

The general mechanism involves the attack of the amine's lone pair on the electrophilic phosphorus atom of the phosphoryl chloride, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of a chloride ion and deprotonation of the nitrogen by a base yields the desired phosphoramidate. Common bases employed include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which also serve to neutralize the hydrogen chloride byproduct.

For the synthesis of N-aryl phosphoramidates, the reactivity of the aromatic amine is a crucial factor. Less nucleophilic anilines may require more forcing conditions or the use of a catalyst to achieve efficient conversion. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran, or acetonitrile (B52724) being commonly used to avoid side reactions.

Oxidative Cross-Coupling Methods

Oxidative cross-coupling reactions have emerged as a powerful tool for the formation of P-N bonds, offering an alternative to traditional salt elimination methods. These reactions typically involve the coupling of a P(III) or P(V)-H compound (such as an H-phosphonate or a secondary phosphine (B1218219) oxide) with an amine in the presence of an oxidant and often a catalyst.

Various oxidizing systems have been developed for this purpose, including halogens (e.g., iodine), peroxides, and metal-based oxidants. The mechanism often involves the in situ generation of a more electrophilic phosphorus species, which is then attacked by the amine nucleophile. These methods can be advantageous as they sometimes proceed under milder conditions and can avoid the use of pre-functionalized and sensitive phosphorus halides.

Azide-Mediated Synthesis Pathways

The use of azides provides another distinct pathway to phosphoramidates. One common approach is the Staudinger reaction, which involves the reaction of a trivalent phosphorus compound, such as a phosphite (B83602) or phosphine, with an organic azide. This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses dinitrogen to form an iminophosphorane. Subsequent hydrolysis or reaction with other nucleophiles can yield the phosphoramidate.

Alternatively, phosphoryl azides can be employed as reagents. These can react with various nucleophiles, including amines, to form phosphoramidates. Transition metal catalysts are sometimes used to facilitate the amination of phosphoryl azides. nih.gov These methods offer a different strategic approach to the formation of the P-N bond.

Hydrophosphinylation Reactions

Hydrophosphinylation reactions, which involve the addition of a P-H bond across an unsaturated bond, are another route to organophosphorus compounds. While more commonly used for the formation of P-C bonds, variations of this reaction can be adapted for P-N bond formation. For instance, the addition of H-phosphonates to imines can yield α-aminophosphonates, which are structurally related to phosphoramidates.

Atherton-Todd Reaction and Its Modifications

The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites (dialkyl H-phosphonates) and an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.org The reaction is believed to proceed through the in situ formation of a dialkyl chlorophosphate, which then reacts with the amine. beilstein-journals.org

The initial step involves the deprotonation of the dialkyl phosphite by the base, followed by reaction with the halogenating agent to generate the reactive chlorophosphate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the phosphoramidate. While historically significant, the use of carbon tetrachloride has led to the development of modified Atherton-Todd reactions that employ alternative, less hazardous halogen sources. rsc.org The reaction is applicable to a range of amines, although less nucleophilic amines like aniline (B41778) may give modest yields without the addition of a tertiary amine. beilstein-journals.org

| Reaction Name | Key Reactants | Key Reagents/Conditions | Product Type |

| Salt Elimination | Phosphoryl Chloride, Amine | Base (e.g., Triethylamine) | Phosphoramidate |

| Oxidative Cross-Coupling | H-Phosphonate, Amine | Oxidant (e.g., I2) | Phosphoramidate |

| Azide-Mediated (Staudinger) | Phosphite, Azide | Hydrolysis of intermediate | Phosphoramidate |

| Atherton-Todd | Dialkyl Phosphite, Amine | Base, CCl4 (or other halogen source) | Phosphoramidate |

Synthesis of 2-Chlorophenyl N-phenylchlorophosphoramidate from Precursors

Based on the established principles of phosphoramidate synthesis, a direct and logical route to this compound involves a two-step process starting from readily available precursors: phosphorus oxychloride (POCl₃), 2-chlorophenol (B165306), and aniline.

Step 1: Synthesis of the Precursor 2-Chlorophenyl Phosphorodichloridate

The first step is the preparation of the key intermediate, 2-chlorophenyl phosphorodichloridate. This is typically achieved through the reaction of 2-chlorophenol with an excess of phosphorus oxychloride. A base, such as triethylamine or pyridine, is often used to scavenge the hydrogen chloride (HCl) that is produced as a byproduct. The reaction is generally carried out in an inert solvent, such as dichloromethane or toluene, at reduced temperatures to control the exothermicity of the reaction.

The reaction proceeds by the nucleophilic attack of the hydroxyl group of 2-chlorophenol on the phosphorus atom of phosphorus oxychloride, leading to the displacement of one chloride ion. The use of a stoichiometric amount of 2-chlorophenol relative to phosphorus oxychloride favors the formation of the desired phosphorodichloridate.

Reaction Scheme:

Typical Reaction Parameters:

| Parameter | Value |

| Reactants | Phosphorus oxychloride, 2-Chlorophenol |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Work-up | Filtration of triethylamine hydrochloride, removal of solvent in vacuo |

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized 2-chlorophenyl phosphorodichloridate with aniline. This is a classic salt elimination reaction where one of the remaining chlorine atoms on the phosphorus is displaced by the amino group of aniline.

The reaction is typically carried out by adding aniline to a solution of 2-chlorophenyl phosphorodichloridate in an inert solvent, again in the presence of a base like triethylamine to neutralize the generated HCl. Careful control of the stoichiometry (approximately one equivalent of aniline per equivalent of the phosphorodichloridate) is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the diamidate byproduct.

Reaction Scheme:

Typical Reaction Parameters:

| Parameter | Value |

| Reactants | 2-Chlorophenyl phosphorodichloridate, Aniline |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran or Dichloromethane |

| Temperature | 0 °C to room temperature |

| Work-up | Filtration, solvent evaporation, and purification (e.g., chromatography or crystallization) |

The final product, this compound, is an important synthetic intermediate that can be used to introduce the 2-chlorophenyl N-phenylphosphoramidate moiety into other molecules. The reactivity of the remaining P-Cl bond allows for further nucleophilic substitution reactions.

Phosphorylation of Substituted Anilines

The foundational step in the synthesis of many phosphoramidates involves the formation of a P-N bond through the phosphorylation of anilines. A prevalent method for this transformation is the reaction of a substituted aniline with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃). nih.govtcichemicals.com This electrophilic phosphorus reagent readily reacts with the nucleophilic amine group of the aniline.

The reaction mechanism typically involves the initial attack of the aniline nitrogen on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a phosphoramidic dichloride intermediate. This intermediate can then be further functionalized. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. rsc.org

Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid, have also been shown to catalyze the acylation of anilines with carboxylic acids. ucj.org.uaucj.org.ua One proposed mechanism involves the in situ formation of an aniline phosphite, which then acts as a catalyst. ucj.org.uaucj.org.ua While this is for acylation, it highlights the reactivity of anilines with phosphorus compounds, a principle that underlies their phosphorylation.

Table 1: Common Reagents for Phosphorylation of Anilines

| Reagent | Role | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Primary phosphorylating agent | nih.govtcichemicals.com |

| Pyridine / Triethylamine | Acid scavenger | rsc.org |

Halogenation and Chlorination Procedures at the Phosphorus Center

To arrive at the target compound, this compound, a chlorine atom must be present on the phosphorus center. This is often achieved by starting with a phosphorus reagent that already contains the necessary chlorine atoms, such as phosphorus oxychloride. nih.gov When an aniline reacts with POCl₃, the initial product is a phosphoramidic dichloride. If this intermediate is then reacted with a phenol (B47542) (in this case, 2-chlorophenol), one of the remaining P-Cl bonds is substituted, leaving the other intact.

Alternatively, if starting from a H-phosphonate or a phosphite intermediate, a separate chlorination step is required. Various chlorinating agents can be employed for this purpose. The Atherton-Todd reaction, for instance, utilizes carbon tetrachloride (CCl₄) in the presence of a base to convert H-phosphonates into chlorophosphates. researchgate.netnih.gov However, due to the toxicity of CCl₄, other reagents like trichloroisocyanuric acid (TCICA) and trichloroisocyanuric acid combined with N,N'-dicyclohexylcarbodiimide (DCC) have been explored as milder and safer alternatives. nih.gov

The synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) often involves the creation of a chlorophosphoramidate monomer. nih.govresearchgate.netnih.gov This is a critical step where a phosphorus center is activated by chlorination, enabling subsequent coupling reactions. For example, a 7'-hydroxy monomer can be converted to a 7'-chlorophosphoramidate monomer in one step using a combination of reagents like lithium bromide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Optimization of Reaction Conditions and Yields for Chlorophosphoramidate Synthesis

Optimizing the synthesis of chlorophosphoramidates is crucial for improving efficiency and maximizing product yield. This involves the systematic variation of reaction parameters such as temperature, solvent, reaction time, and the stoichiometry of reagents and catalysts.

In many synthetic procedures, the choice of base and solvent plays a significant role. For instance, in the synthesis of PMO monomers, N-ethylmorpholine (NEM) has been used as a milder base, which is compatible with acid-sensitive protecting groups. nih.gov

Modern approaches to reaction optimization are moving beyond traditional one-factor-at-a-time methods. Design of Experiments (DoE) and automated "self-optimising" flow reactors are being implemented to rapidly explore a wide range of reaction conditions. whiterose.ac.uk These systems use online analysis (e.g., HPLC) coupled with an optimization algorithm to intelligently and autonomously adjust parameters like flow rate, temperature, and reagent equivalents to find the optimal conditions for yield and purity. whiterose.ac.uk This approach has been successfully used to optimize complex, multi-step reactions in pharmaceutical synthesis, demonstrating its potential for the efficient production of complex molecules like this compound. whiterose.ac.uk

Table 2: Variables in Chlorophosphoramidate Synthesis Optimization

| Parameter | Description | Potential Impact |

|---|---|---|

| Temperature | Affects reaction rate and selectivity | Higher temps may increase side reactions |

| Solvent | Influences solubility and reactivity | Polarity and aprotic/protic nature are key |

| Base | Neutralizes acid, can act as catalyst | Strength and sterics can affect outcome |

| Reagent Stoichiometry | Molar ratios of reactants | Excess of one reagent can drive reaction |

| Catalyst | Lowers activation energy | Can improve rate and selectivity |

Stereoselective Synthesis of Chiral Phosphoramidate Analogs

The phosphorus atom in this compound is a stereocenter when the two groups attached to the nitrogen and oxygen are different, which is the case here (phenyl and 2-chlorophenyl). This gives rise to the possibility of chirality. The synthesis of single enantiomers of such P-chiral compounds is a significant challenge and an area of active research, as the configuration at the phosphorus center can dramatically influence biological activity. nih.gov

Several strategies have been developed for the stereoselective synthesis of phosphoramidates:

Chiral Auxiliaries: This is a well-established method where a chiral molecule is temporarily incorporated into the reactant to direct the stereochemical outcome of a subsequent reaction. After the desired P-chiral center is formed, the auxiliary is removed. nih.gov

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereoselectivity of the reaction. For example, chiral Brønsted acids have been shown to catalyze the formation of P-stereogenic centers during phosphoramidite (B1245037) transfer. nih.gov Yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate has also been reported, allowing for enantioselective substitution followed by stereospecific addition of an amine. nih.gov Anionic stereogenic-at-cobalt(III) complexes have been used as catalysts for the enantioselective synthesis of related phosphonamidates from racemic starting materials. acs.org

These advanced methods enable access to specific diastereomers of complex molecules, which is crucial for the development of stereochemically pure therapeutic agents and probes. nih.govnih.gov

Green Chemistry Considerations in Phosphoramidate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphoramidates. huarenscience.com The goal is to develop more sustainable processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. huarenscience.comnih.gov

Key green chemistry strategies in phosphoramidate synthesis include:

Avoiding Toxic Reagents: Conventional methods often rely on toxic chlorinated solvents like carbon tetrachloride (CCl₄) and hazardous reagents. researchgate.netnih.gov Research focuses on replacing these with safer alternatives.

Catalytic Approaches: The development of catalytic methods is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. researchgate.net For example, copper-cobalt double metal cyanide heterogeneous catalysts have been developed for the aerobic oxidative coupling of phosphites and amines, providing an environmentally friendly alternative to methods using chlorinated intermediates. nih.govresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. huarenscience.com Atom-efficient reactions, such as aerobic oxidative coupling, are preferred over substitution reactions that generate stoichiometric salt waste. nih.gov

Safer Solvents: Efforts are being made to replace volatile and hazardous organic solvents with greener alternatives, such as water-based systems or bio-derived solvents. huarenscience.com

Biocatalysis: The use of enzymes as catalysts offers high specificity and operates under mild conditions, reducing energy consumption and the formation of byproducts. huarenscience.com

By incorporating these principles, chemists aim to make the synthesis of phosphoramidates, including this compound, more sustainable and environmentally benign. huarenscience.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chlorophenyl N Phenylchlorophosphoramidate

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in 2-Chlorophenyl N-phenylchlorophosphoramidate is electrophilic due to the presence of electronegative oxygen, nitrogen, and chlorine atoms. This electrophilicity makes it a prime target for nucleophilic attack, leading to a variety of substitution reactions. The mechanisms of these reactions can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, depending on the nature of the nucleophile, the leaving group, and the solvent conditions.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of phosphoramidates, including this compound, involves the cleavage of either the P-N or P-O bonds. The reaction pathway is highly dependent on the pH of the medium. Under acidic conditions, the nitrogen atom of the P-N bond is protonated, making the phosphorus atom more electrophilic and facilitating the cleavage of the P-N bond. In neutral or alkaline conditions, the hydrolysis may proceed via nucleophilic attack of water or hydroxide (B78521) ions on the phosphorus center.

Kinetic studies on related phosphoramidic chlorides have shown that the hydrolysis can follow pseudo-first-order kinetics, particularly when water is used as the solvent in large excess. The reaction mechanism can vary from a dissociative SN1-type pathway, involving a transient metaphosphate intermediate, to an associative SN2-type mechanism with a pentacoordinate transition state.

Table 1: General Mechanistic Pathways for Phosphoramidate (B1195095) Hydrolysis

| pH Condition | Predominant Cleavage | Proposed Mechanism |

| Acidic | P-N Bond | Protonation of nitrogen followed by nucleophilic attack. |

| Neutral/Alkaline | P-O/P-N Bonds | Direct nucleophilic attack by H₂O or OH⁻. |

Alcoholysis Reactions and Esterification Pathways

The reaction of this compound with alcohols (alcoholysis) leads to the formation of new phosphoramidate esters. This transformation is a key step in the synthesis of various biologically active compounds and flame retardants. The reaction proceeds via a nucleophilic substitution mechanism where the alcohol acts as the nucleophile, attacking the electrophilic phosphorus center and displacing the chloride ion.

Aminolysis Reactions and Transamidation Processes

Aminolysis of this compound involves the reaction with primary or secondary amines to yield the corresponding phosphorodiamidates. This transamidation process is a versatile method for the synthesis of a wide range of N-substituted phosphorus compounds. The reaction mechanism is typically a nucleophilic substitution at the phosphorus center.

Kinetic studies on the aminolysis of related aryl chlorophosphates with anilines suggest that the reaction can proceed through a concerted SN2(P) mechanism. The transition state is thought to involve a hydrogen bond between the incoming amine and the phosphoryl oxygen, facilitating the nucleophilic attack.

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), offers a route to the formation of P-C bonds. These reactions are less common than those with O- or N-nucleophiles but are significant for the synthesis of phosphonamidates and other organophosphorus compounds.

The high reactivity of Grignard and organolithium reagents means they can readily attack the electrophilic phosphorus center. The reaction with Grignard reagents typically proceeds via a nucleophilic substitution, displacing the chloride ion. However, due to the high reactivity of these organometallic reagents, side reactions can occur, such as attack at other electrophilic sites in the molecule. The use of less reactive organometallic reagents, such as organocuprates (R₂CuLi), can sometimes offer better selectivity in these transformations.

Role of the P-Cl Bond in Chemical Transformations and Derivatization

The phosphorus-chlorine (P-Cl) bond in this compound is a key functional group that governs its reactivity and utility in chemical synthesis. Chlorine is a good leaving group, making the P-Cl bond susceptible to cleavage by a wide range of nucleophiles. This reactivity is the basis for the derivatization of the parent compound into a diverse array of other phosphoramidates.

The ease of substitution of the chlorine atom allows for the introduction of various functionalities, including alkoxy, aryloxy, amino, and alkyl groups, through reactions with alcohols, phenols, amines, and organometallic reagents, respectively. The reactivity of the P-Cl bond can be modulated by the electronic effects of the other substituents on the phosphorus atom. Electron-withdrawing groups tend to increase the electrophilicity of the phosphorus center, thereby enhancing the rate of nucleophilic substitution.

Reactivity of the P-N Amidate Linkage and Related Anomeric Effects

The phosphorus-nitrogen (P-N) amidate linkage in this compound is a site of significant chemical interest. The reactivity of this bond, particularly its susceptibility to cleavage, is influenced by stereoelectronic factors, including the anomeric effect. The anomeric effect in this context refers to the stabilizing interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ*) of an adjacent P-O or P-Cl bond.

Electrophilic Behavior of this compound

The phosphorus atom in this compound serves as a primary electrophilic center. The high electronegativity of the chlorine and oxygen atoms, along with the nitrogen atom bonded to the phosphorus, creates a significant partial positive charge on the phosphorus atom. This inherent electrophilicity makes the compound susceptible to attack by a wide range of nucleophiles.

The reactivity of the P-Cl bond is a key feature of the molecule's electrophilic nature. This bond is readily cleaved by nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond with the attacking species. This reactivity is characteristic of chlorophosphoramidates and is the basis for many of their synthetic applications. For instance, reactions with alcohols, amines, and other nucleophilic reagents can be utilized to introduce the phosphoramidate moiety into various organic molecules.

Theoretical studies on similar phosphoramidate structures suggest that the electrophilicity of the phosphorus center can be influenced by the nature of the substituents on the aromatic rings. The presence of the electron-withdrawing chloro group on the phenyl ring is expected to enhance the electrophilic character of the phosphorus atom, making it more reactive towards nucleophilic attack compared to its non-chlorinated analog.

Rearrangement Reactions and Fragmentation Patterns of Phosphoramidate Structures

Phosphoramidate structures, particularly those bearing N-aryl substituents, are known to undergo rearrangement reactions under specific conditions. While specific studies on the rearrangement of this compound are not extensively documented, analogies can be drawn from related N-aryl phosphoramidates. One notable rearrangement is the nih.govscirp.org-migration of the phosphoryl group from the nitrogen atom to the ortho-position of the N-aryl ring. This type of rearrangement, often induced by strong bases, proceeds through a directed ortho-metalation mechanism.

In the context of mass spectrometry, the fragmentation patterns of phosphoramidates provide valuable structural information. Electron impact ionization of N-phenylphosphoramidate esters typically leads to a series of characteristic fragment ions. The fragmentation pathways often involve the loss of substituents from the phosphorus atom and cleavage of the P-N bond.

For a molecule like this compound, the fragmentation pattern is expected to be influenced by the presence of the chloro substituents on both the phenyl and N-phenyl groups. The initial molecular ion would be susceptible to fragmentation through several pathways, including the loss of a chlorine radical, the 2-chlorophenoxy group, or the N-phenylchloroamino group.

Table 1: Plausible Mass Spectrometry Fragmentation Patterns for N-Phenylphosphoramidate Analogs

| Fragment Ion | Proposed Structure/Origin |

| [M - Cl]+ | Loss of a chlorine radical from the molecular ion. |

| [M - OC₆H₄Cl]+ | Loss of the 2-chlorophenoxy radical. |

| [M - N(Cl)C₆H₅]+ | Loss of the N-phenylchloroamino radical. |

| [C₆H₅NHP(O)Cl]+ | Resulting from cleavage of the P-OAr bond. |

| [C₆H₄ClOP(O)NH]+ | Resulting from cleavage of the P-NPh bond. |

| [C₆H₅]+ | Phenyl cation. |

| [C₆H₄Cl]+ | Chlorophenyl cation. |

This table is based on general fragmentation patterns of related phosphoramidate structures and represents hypothetical fragmentation for the subject compound.

Kinetic and Thermodynamic Profiling of Key Reactions Involving the Compound

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not widely available in the public domain. However, the general reactivity patterns of phosphoramidates can provide an understanding of the factors that would govern the rates and equilibria of its reactions.

The hydrolysis of the P-Cl bond is a fundamental reaction of this compound. The kinetics of this process are expected to be influenced by factors such as pH, temperature, and the nature of the solvent. In general, the hydrolysis of chlorophosphates is rapid, and the presence of the N-phenyl group may modulate this reactivity through electronic and steric effects.

Computational chemistry offers a powerful tool for profiling the kinetics and thermodynamics of reactions where experimental data is scarce. Quantum mechanical calculations can be employed to model the reaction pathways, determine the structures of transition states, and calculate activation energies and reaction enthalpies. Such studies on analogous phosphoramidate systems have provided valuable insights into their reaction mechanisms. For instance, computational models can elucidate the step-wise versus concerted nature of nucleophilic substitution reactions at the phosphorus center and predict the thermodynamic stability of reactants, intermediates, and products. These theoretical approaches can thus serve as a valuable guide for understanding and predicting the chemical behavior of this compound in the absence of extensive empirical data.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Chlorophenyl N Phenylchlorophosphoramidate

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Key parameters that would be obtained from such an analysis include:

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

Space group: The description of the symmetry of the crystal.

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Crucial for understanding the geometry around the phosphorus center and the conformations of the aromatic rings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1489.1 |

| Z | 4 |

| R-factor | 0.045 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For 2-Chlorophenyl N-phenylchlorophosphoramidate, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to fully characterize its structure and dynamics.

Phosphorus-31 NMR is particularly informative for organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including the nature of the substituents and the oxidation state. For a pentavalent phosphorus (P(V)) system like this compound, the ³¹P chemical shift is expected to appear in a characteristic range. The precise chemical shift would provide insight into the electron-withdrawing and -donating effects of the attached groups.

Furthermore, coupling between the phosphorus nucleus and other nearby NMR-active nuclei, such as protons (¹H) or carbon-13 (¹³C), can provide valuable structural information. These coupling constants (J-values) are transmitted through the chemical bonds and their magnitudes are related to the number of bonds separating the coupled nuclei.

| Parameter | Expected Range/Value |

| ³¹P Chemical Shift (δ) ppm | -20 to +20 |

| ¹J(P-N) Coupling Constant (Hz) | 20 - 40 |

| ²J(P-O-C) Coupling Constant (Hz) | 5 - 15 |

| ³J(P-N-C-H) Coupling Constant (Hz) | 1 - 5 |

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for establishing the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenyl and 2-chlorophenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.

Dynamic NMR (DNMR) studies can provide information about conformational changes or chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be used to study the rotation around the P-N and P-O single bonds. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these rotational processes.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is sensitive to the local electronic environment of quadrupolar nuclei, such as chlorine (³⁵Cl, ³⁷Cl) and nitrogen (¹⁴N). du.ac.inwikipedia.org NQR does not require an external magnetic field. wikipedia.org

¹⁴N NQR: The nitrogen atom of the N-phenyl group would also have a characteristic set of NQR frequencies. These frequencies can provide information about the P-N bond and the geometry around the nitrogen atom. researchgate.net

NQR can be a powerful tool for studying polymorphism, as different crystal forms of the same compound will generally exhibit different NQR frequencies due to the different local environments of the quadrupolar nuclei. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds involving heavier atoms.

For this compound, key vibrational modes would include:

| Functional Group/Bond | Expected Vibrational Frequency (cm⁻¹) | Technique |

| P=O Stretch | 1250 - 1350 | IR, Raman |

| P-O-C Stretch | 950 - 1100 | IR, Raman |

| P-N Stretch | 850 - 1000 | IR, Raman |

| C-Cl Stretch | 650 - 800 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

The analysis of these vibrational spectra would confirm the presence of the key functional groups and provide insights into the bonding within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, with a molecular formula of C₁₂H₁₀Cl₂NO₂P, the theoretical exact mass of the monoisotopic peak (the peak corresponding to the molecule composed of the most abundant isotopes of each element) can be calculated with high precision.

The confirmation of the molecular formula is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass. Modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the sub-ppm (parts per million) range, leaving little to no ambiguity in the elemental formula assignment. thermofisher.com

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of isotopes for its constituent elements, particularly chlorine. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.org The presence of two chlorine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion, denoted as [M]⁺, [M+2]⁺, and [M+4]⁺.

The relative intensities of these isotopic peaks can be predicted based on the binomial expansion of (a+b)ⁿ, where 'a' and 'b' are the relative abundances of the two isotopes and 'n' is the number of atoms of that element. For a molecule with two chlorine atoms, the expected intensity ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1. libretexts.org Observing this pattern in the high-resolution mass spectrum provides strong evidence for the presence of two chlorine atoms in the molecule.

The table below illustrates the theoretical isotopic distribution for the molecular ion of this compound.

Interactive Data Table: Theoretical Isotopic Distribution for C₁₂H₁₀Cl₂NO₂P

| Isotopic Peak | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ (³⁵Cl₂) | 300.9825 | 100.0 |

| [M+1]⁺ | 301.9855 | 13.1 |

| [M+2]⁺ (³⁵Cl³⁷Cl) | 302.9796 | 65.9 |

| [M+3]⁺ | 303.9826 | 8.6 |

| [M+4]⁺ (³⁷Cl₂) | 304.9766 | 10.8 |

Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³¹P). The relative abundances are normalized to the most intense peak ([M]⁺).

Analysis of this isotopic pattern, in conjunction with the accurate mass measurement of the monoisotopic peak, allows for high-confidence confirmation of the molecular formula C₁₂H₁₀Cl₂NO₂P.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if enantiomeric forms are studied)

The this compound molecule possesses a stereogenic center at the phosphorus atom, which is bonded to four different substituents (a 2-chlorophenoxy group, a phenylamino (B1219803) group, an oxygen atom, and a chlorine atom). This chirality means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. While the synthesis of this compound may result in a racemic mixture (an equal mixture of both enantiomers), the study of its individual enantiomeric forms is crucial for applications in fields such as asymmetric catalysis and pharmaceutical development.

Chiroptical spectroscopy techniques are essential for the assignment of the absolute configuration (the actual three-dimensional arrangement of the atoms) of chiral molecules. rsc.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org ECD is particularly sensitive to the spatial arrangement of chromophores (light-absorbing groups) within the molecule. For this compound, the phenyl and 2-chlorophenyl groups act as chromophores. The ECD spectrum of a single enantiomer would exhibit positive and/or negative bands (Cotton effects), the signs of which are directly related to its absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. nih.govrsc.org VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. nih.gov For complex molecules like this compound, VCD can be a powerful tool for determining the absolute configuration, even in the absence of strong UV-Vis chromophores. dntb.gov.ua

In a typical study, the experimental ECD or VCD spectrum of an enantiomerically enriched sample would be recorded. Quantum chemical calculations would then be used to predict the theoretical spectra for both the (R) and (S) enantiomers. The absolute configuration of the experimentally studied enantiomer is assigned by comparing the experimental spectrum with the calculated spectra. A good agreement between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. morressier.com

Although no specific chiroptical studies on this compound have been found in the reviewed literature, the data that would be generated from such an analysis are presented in the hypothetical table below.

Interactive Data Table: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Wavelength/Wavenumber | Observed Sign | Method of Assignment |

| ECD | 220 nm | (+) | Comparison with TD-DFT calculated spectrum |

| ECD | 250 nm | (-) | Comparison with TD-DFT calculated spectrum |

| VCD | 1250 cm⁻¹ (P=O stretch) | (+) | Comparison with DFT calculated spectrum |

| VCD | 1600 cm⁻¹ (Aromatic C=C stretch) | (-) | Comparison with DFT calculated spectrum |

Note: This table is illustrative and presents hypothetical data that would be expected from a chiroptical analysis. The specific wavelengths/wavenumbers and signs of the Cotton/VCD effects would need to be determined experimentally and confirmed by theoretical calculations.

The application of these chiroptical methods would be the definitive way to elucidate the absolute stereochemistry of the enantiomers of this compound.

Theoretical and Computational Chemistry Studies on 2 Chlorophenyl N Phenylchlorophosphoramidate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Chlorophenyl N-phenylchlorophosphoramidate. These calculations, typically employing density functional theory (DFT), provide a detailed picture of the molecule's electronic structure and bonding characteristics.

Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

Various quantum chemical parameters can be derived from the HOMO and LUMO energies, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.comnih.gov

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.356 |

| Electrophilicity Index (ω) | 2.90 |

Note: These values are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu It allows for the investigation of charge distribution on different atoms and the analysis of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acadpubl.eunih.gov

The strength of these interactions can be quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. NBO analysis can identify the key donor-acceptor interactions within the this compound molecule, providing insights into its electronic stability and the nature of its chemical bonds.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(P-Cl) | 5.8 |

| LP(1) O | σ*(P-N) | 4.2 |

| π(C1-C6) | π*(C2-C3) | 20.5 |

| π(C7-C12) | π*(C8-C9) | 18.9 |

Note: These values are hypothetical and for illustrative purposes. LP denotes a lone pair, σ a vacant antibonding orbital, and π and π* are bonding and antibonding pi orbitals, respectively.*

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. researchgate.net For this compound, these methods could be used to study its reactivity towards various reagents and to understand the mechanisms of its potential reactions.

Solvation Effects on Reactivity and Stability

Most chemical and biological processes occur in solution. The presence of a solvent can significantly influence the reactivity and stability of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and properties of this compound. xisdxjxsu.asia These studies can provide insights into how the polarity of the solvent affects the molecule's conformational preferences, electronic properties, and reaction pathways.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Condensed Phases

Quantitative Structure-Reactivity Relationship (QSRR) Modeling Not Publicly Available for this compound

Despite a thorough search of scientific literature and chemical databases, specific Quantitative Structure-Reactivity Relationship (QSRR) models detailing the predictability of reactivity for the chemical compound this compound are not publicly available.

QSRR studies are computational models that aim to establish a mathematical relationship between the structural properties of a series of chemical compounds and their experimentally determined reactivity. These models are valuable tools in theoretical and computational chemistry for predicting the reactivity of new or untested compounds, thereby guiding synthesis and experimental design.

Typically, a QSRR study involves:

A dataset of structurally related compounds: This would include this compound and a series of its analogs with variations in their chemical structure.

Experimentally measured reactivity data: For each compound in the series, a specific measure of chemical reactivity would be required, such as reaction rate constants or equilibrium constants for a particular chemical transformation.

Calculation of molecular descriptors: A wide range of numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound.

Model development and validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed reactivity. The predictive power of the model is then rigorously tested.

The absence of published QSRR studies specifically focused on this compound indicates that this particular compound has likely not been part of a series of molecules subjected to this type of detailed computational analysis for its chemical reactivity. While QSRR studies exist for various classes of phosphoramidates, the specific data required to construct a detailed analysis for this individual compound, including data tables of descriptors and reactivity predictions, could not be located.

Further research in this area would be necessary to develop a QSRR model for this compound and its derivatives. Such a study would first require the synthesis of a series of related compounds and the experimental measurement of their reactivity under controlled conditions.

Applications and Synthetic Utility of 2 Chlorophenyl N Phenylchlorophosphoramidate in Chemical Synthesis

As a Versatile Phosphorylating Reagent in Organic Synthesis

Aryl N-phenylchlorophosphoramidates are structurally primed to act as phosphorylating agents. The presence of two chlorine atoms allows for the sequential displacement by nucleophiles, such as alcohols. The 2-chlorophenyl group would modulate the reactivity of the phosphorus center. While specific studies detailing the use of 2-Chlorophenyl N-phenylchlorophosphoramidate as a phosphorylating agent for a wide range of alcohols are not extensively documented, related compounds like 4-chlorophenyl phosphorodichloridate are known to be effective in this capacity. The general reaction would involve the stepwise substitution of the chlorine atoms by alcohol moieties, typically in the presence of a base to neutralize the liberated HCl. The steric and electronic effects of the 2-chlorophenyl and N-phenyl groups would influence the selectivity and efficiency of such phosphorylation reactions.

Precursor in the Synthesis of Novel Organophosphorus Compounds and Derivatives

Given its structure, this compound serves as a logical precursor for a variety of organophosphorus compounds. Reaction with different nucleophiles can lead to a diverse range of derivatives. For instance, reaction with primary or secondary amines would yield phosphorodiamidates, while reaction with thiols could produce thiophosphoramidates. The sequential reactivity of the two P-Cl bonds allows for the introduction of two different nucleophilic groups, leading to the synthesis of chiral organophosphorus compounds if chiral nucleophiles are employed.

Utility in the Preparation of Phosphoramidate (B1195095) Ligands for Catalysis

Phosphoramidites are a well-established class of ligands in asymmetric catalysis. The synthesis of such ligands often involves the reaction of a chlorophosphite with a diol and an amine. While this compound is a P(V) compound and not a direct precursor to P(III) phosphoramidite (B1245037) ligands, its derivatives could potentially be reduced to the corresponding phosphoramidites. Alternatively, phosphoramidate structures themselves can act as ligands. The reaction of this compound with chiral amines or alcohols could lead to the formation of novel phosphoramidate ligands. The stereoelectronic properties of these ligands could then be tuned by varying the substituents on the nitrogen and the 2-chlorophenyl ring, making them potentially useful in various catalytic applications.

Role in Solid-Phase Synthesis Methodologies

Chlorophosphoramidate chemistry is utilized in the solid-phase synthesis of certain oligonucleotide analogues, such as phosphorodiamidate morpholino oligomers (PMOs). nih.govresearchgate.netnih.gov In these syntheses, a chlorophosphoramidate monomer is coupled to a solid-supported amine. While the literature predominantly focuses on other specific chlorophosphoramidate monomers, a similar synthetic strategy could theoretically employ a reagent like this compound to link moieties to a solid support or to build up oligomeric structures on a solid phase. The 2-chlorophenyl group would act as a protecting group for the phosphate (B84403) backbone during the synthesis.

Applications in Combinatorial Chemistry for Compound Library Generation

The generation of compound libraries in combinatorial chemistry often relies on robust and versatile chemical reactions that allow for the systematic variation of building blocks. The reactivity of this compound with two distinct nucleophiles makes it a candidate for the parallel synthesis of phosphoramidate and phosphorodiamidate libraries. By reacting the chlorophosphoramidate with a diverse set of alcohols and amines in a combinatorial fashion, a large number of structurally distinct compounds could be generated. These libraries could then be screened for various biological activities. Solution-phase parallel synthesis of phosphoramidate ligand libraries has been demonstrated to be an effective method for the discovery of new enantioselective catalysts. core.ac.uk

Intermediate in the Design and Synthesis of Mechanistically Investigated Biological Probes

Organophosphorus compounds are frequently used as probes to study biological systems, for example, as inhibitors of enzymes like kinases and proteases. The synthesis of such probes often requires a versatile phosphorus-containing scaffold that can be functionalized with various reporter groups and reactive moieties. This compound could serve as an intermediate in the synthesis of such probes. For instance, one of the chloro groups could be displaced by a fluorescent tag or a biotin (B1667282) moiety, while the other could be reacted with a group that directs the probe to a specific biological target. The chemical transformations involved would be central to creating a functional probe, irrespective of its ultimate biological effects.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Approaches for Phosphoramidates

The synthesis of phosphoramidates has traditionally relied on methods that often involve hazardous reagents and generate significant waste. A major future trend is the development of greener and more sustainable synthetic routes. Conventional methods, such as those based on the Atherton-Todd reaction, utilize toxic chlorinating agents like carbon tetrachloride. researchgate.netmdpi.com Similarly, the Stokes method employs phosphorus oxychloride, a corrosive and reactive compound. wikipedia.org

Future research will focus on minimizing the use of such hazardous substances. A significant area of development is the use of catalytic systems that are both efficient and environmentally benign. researchgate.net For instance, copper-catalyzed aerobic oxidative coupling of H-phosphonates and amines, using air as the sole oxidant, represents a more sustainable alternative. nih.govrsc.org The development of heterogeneous catalysts, such as copper-cobalt double metal cyanides, is another promising avenue, offering advantages like easy separation and potential for recycling. researchgate.netnih.gov

The exploration of one-pot synthesis methodologies will also be a priority, as they reduce the number of reaction steps, minimize solvent use, and decrease waste generation, leading to more time- and cost-effective processes. mdpi.comnih.gov These approaches align with the principles of green chemistry, aiming for higher atom economy and reduced environmental impact. tandfonline.com

Table 1: Comparison of Synthetic Approaches for Phosphoramidates

| Method | Key Reagents | Advantages | Disadvantages | Sustainability Focus |

|---|---|---|---|---|

| Stokes Method | Phosphorus oxychloride, Phenol (B47542), Amine | Well-established | Use of hazardous P(O)Cl3 | Replacement of chlorinated reagents |

| Atherton-Todd | H-phosphonate, Amine, CCl4 | In situ generation of reactive species | Use of toxic and ozone-depleting CCl4 | Finding alternative chlorinating agents |

| Oxidative Coupling | H-phosphonate, Amine, Metal Catalyst (e.g., CuI), O2 | Uses air as oxidant, milder conditions | Potential for side products, catalyst recovery | Catalyst recycling, use of abundant metals |

| Heterogeneous Catalysis | H-phosphonate, Amine, Solid Catalyst (e.g., Cu-Co DMC) | Catalyst is easily separable and reusable | Catalyst preparation and stability | Designing robust and recyclable catalysts |

| One-Pot Syntheses | Various | Reduced steps, time, and solvent usage | Optimization can be complex | Process intensification, waste reduction |

Exploration of Unconventional Reactivity and Catalyst Development

Beyond improving existing synthetic methods, future research will delve into unconventional reactivity pathways for creating and utilizing phosphoramidate (B1195095) scaffolds. A fascinating emerging area is the use of biocatalysts, such as deoxyribozymes (DNA enzymes), to catalyze the formation of phosphoramidate and related linkages. rsc.orgnih.gov These studies have revealed the potential for nucleic acid catalysts to form unusual pyrophosphoramidate bonds, opening up new possibilities in synthetic biology and the creation of novel biomaterials. rsc.orgnih.govuea.ac.uk

The development of novel metallic and organocatalysts continues to be a major driver of innovation. rsc.org Research into new ligand designs for transition metal catalysts, such as those based on iridium or copper, can lead to reactions with higher selectivity and efficiency under milder conditions. nih.gov For instance, phosphoramidates themselves can act as versatile ligands in coordination chemistry, participating in bond activation and catalysis, a duality that warrants further exploration. nih.gov The use of photocatalysis is another burgeoning field that could be applied to phosphoramidate chemistry, enabling new types of bond formations through radical pathways. acs.orgacs.org

Mechanistic studies will be crucial to underpin these developments. A deeper understanding of reaction mechanisms, such as the role of nucleophilic catalysis by activators like tetrazole in phosphoramidite (B1245037) coupling, allows for the rational design of more efficient synthetic protocols. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

The synergy between experimental and computational chemistry is set to profoundly impact the study of phosphoramidates. Advanced computational methods, including Density Functional Theory (DFT) and ab initio calculations, are becoming indispensable tools for predicting the properties and reactivity of molecules like 2-Chlorophenyl N-phenylchlorophosphoramidate. tandfonline.com These methods can be used to optimize molecular geometries, calculate spectroscopic data (e.g., NMR, NQR), and predict reaction pathways, thereby guiding experimental work and reducing the need for trial-and-error synthesis. tandfonline.com

Computer-aided design of experiments (DoE) is another powerful tool for optimizing complex reaction systems. acs.org By systematically varying multiple reaction parameters (like temperature, pH, and reactant concentrations) and modeling the outcomes, researchers can efficiently identify the optimal conditions for both the synthesis and hydrolysis of phosphoramidates. acs.org This predictive capability is crucial for developing robust and reliable chemical processes and for understanding complex reaction networks. acs.org

Adaptation for Automated and Flow Chemistry Systems

The demand for high-throughput synthesis and screening, particularly in drug discovery and materials science, is driving the adaptation of phosphoramidate synthesis to automated platforms. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability.

Significant progress has been made in the automated flow synthesis of phosphoramidite-based molecules like oligonucleotides and phosphorodiamidate morpholino oligomers (PMOs). nih.govmit.eduresearchgate.net These systems drastically reduce synthesis times from days to hours, enabling the rapid, on-demand production of these complex molecules. nih.gov Future research will focus on adapting these principles to a broader range of phosphoramidates, including this compound. This could involve developing resin-bound reagents or catalysts that facilitate continuous production and purification, as demonstrated in on-demand phosphoramidite synthesis for DNA production. chemistryviews.orgresearchgate.net The integration of robotics and automated liquid handlers will further accelerate the synthesis and screening of libraries of phosphoramidate compounds for various applications. rug.nl

Mechanistic Exploration of Undiscovered Biological Interactions at the Molecular Level

Phosphoramidates are a cornerstone of many biologically active molecules and prodrugs, most notably in the ProTide (ProTide) approach, which facilitates the intracellular delivery of nucleotide analogues. nih.govresearchgate.net A key future direction is the detailed mechanistic exploration of how these compounds interact with biological systems at a molecular level. While the broad biological activities (e.g., antiviral, anticancer) of many phosphoramidates are known, the specific interactions with target proteins, enzymes, and nucleic acids often remain to be fully elucidated. rsc.orgresearchgate.net

Future studies will employ advanced biochemical and biophysical techniques to probe these interactions. For example, understanding the structure-activity relationships (SAR) of phosphoramidate-based enzyme inhibitors, such as those targeting prostate-specific membrane antigen (PSMA), is crucial for designing more potent and selective therapeutic agents. nih.govfrontiersin.org Research will also focus on the mechanisms of metabolic activation and degradation. For instance, investigating the self-immolative processes in phosphoramidate-based prodrugs can lead to more sophisticated drug delivery systems with controlled release profiles. researchgate.net The unique 5'-O-P-N linkage in some phosphoramidate nucleotides presents an intriguing structural motif whose impact on enzymatic stability and biological function is an active area of investigation. nih.gov

Design Principles for New Phosphoramidate-Based Chemical Scaffolds

The modular nature of phosphoramidate synthesis allows for the creation of a vast chemical space, which is ripe for exploration. A major trend is the development of clear design principles for new chemical scaffolds tailored to specific functions. Beyond their use in biomedicine, phosphoramidates have applications as flame retardants, industrial additives, and ligands for catalysis. nih.govrsc.org

Future design efforts will focus on creating scaffolds with enhanced properties. For therapeutic applications, this could mean designing molecules with improved stability under physiological conditions or with better targeting capabilities. nih.gov For materials science, research may focus on designing phosphoramidate-based flame retardants that are more efficient and less toxic than current halogenated alternatives. mdpi.com In the realm of catalysis, the systematic synthesis and screening of phosphoramidate ligand libraries will enable the discovery of new catalysts for a wide range of chemical transformations. rug.nl The ability to introduce diverse functional groups onto the phosphorus, nitrogen, and oxygen substituents of the phosphoramidate core provides a powerful tool for fine-tuning the electronic and steric properties of these scaffolds for any given application. axispharm.com

Q & A

Basic: What are the established synthetic routes for 2-Chlorophenyl N-phenylchlorophosphoramidate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phosphoramidate derivatives often form by reacting chlorophosphates with substituted anilines under anhydrous conditions. Key factors include:

- Solvent choice : Dichloromethane or toluene is preferred to minimize hydrolysis .

- Temperature : Reactions are conducted at 0–5°C to control exothermicity and prevent side reactions .

- Catalysts : Lewis acids like AlCl₃ may enhance electrophilicity of the phosphorus center .

Yield optimization requires strict moisture exclusion and stoichiometric control of reactants .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : <sup>31</sup>P NMR is critical for confirming the phosphorus environment (δ ~0–10 ppm for phosphoramidates) . <sup>1</sup>H/<sup>13</sup>C NMR identifies aryl and amide proton environments.

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from impurities or varying experimental conditions:

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify byproducts .

- Reaction reproducibility : Standardize moisture levels (<50 ppm in solvents) and oxygen exclusion .

- Computational validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with observed kinetics .

Advanced: What strategies optimize the compound’s stability during long-term storage?

- Storage conditions : Lyophilized solids stored at -20°C under argon show <5% degradation over 6 months .

- Light sensitivity : Amber glass vials prevent photolytic cleavage of the P–N bond .

- Stabilizers : Additives like BHT (0.1% w/w) inhibit oxidative degradation .

Advanced: How do steric and electronic effects of substituents influence its reactivity in catalytic applications?

- Steric hindrance : Bulky 2-chlorophenyl groups reduce nucleophilic attack at phosphorus, favoring selectivity in phosphorylation reactions .

- Electronic effects : Electron-withdrawing substituents (e.g., Cl) increase electrophilicity, enhancing reactivity with amines .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify rate constants for substituent-dependent reactions .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with >100 fpm airflow to avoid inhalation of toxic vapors .

- First aid : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict its behavior in novel reaction systems?

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility .

- DFT calculations : Optimize transition states for P–O/P–N bond formation using B3LYP/6-31G(d) basis sets .

- Docking studies : Model interactions with biological targets (e.g., acetylcholinesterase) to guide pharmacological applications .

Advanced: What analytical techniques validate its role as an intermediate in multi-step syntheses?

- In-situ monitoring : ReactIR tracks real-time conversion of intermediates via P=O stretching (~1250 cm⁻¹) .

- Isotopic labeling : <sup>18</sup>O labeling in hydrolysis studies confirms mechanistic pathways .

- LC-MS/MS : Identifies transient intermediates with low stability (e.g., phosphoimidazolide derivatives) .

Basic: How does pH influence its hydrolysis kinetics in aqueous systems?

- Acidic conditions (pH < 3) : Hydrolysis accelerates via protonation of the amide nitrogen, increasing electrophilicity .

- Neutral/basic conditions (pH 7–10) : Hydrolysis follows pseudo-first-order kinetics with hydroxide ion attack on phosphorus .

- Buffer selection : Phosphate buffers (0.1 M) maintain consistent pH for reproducible kinetic studies .

Advanced: What methodologies address low yields in large-scale syntheses?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., oligomerization) .

- Workup optimization : Liquid-liquid extraction with ethyl acetate removes unreacted aniline derivatives .

- Crystallization : Use anti-solvents (e.g., hexane) to enhance purity (>99% by DSC analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.